1-{[(Tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid
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Overview
Description
1-{[(Tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid is a useful research compound. Its molecular formula is C12H21NO5 and its molecular weight is 259.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Characterization
- Synthesis of Stereoisomers : The compound has been used in the synthesis of both stereoisomers of 1-amino-4-hydroxycyclohexane-1-carboxylic acid, a constrained hydroxy-α,α-disubstituted-α-amino acid, through selective transformations (Avenoza et al., 1999).
- Crystal and Molecular Structure : Its crystal structure, including the Z-configuration of the cyclopropane ring and trans conformation of the peptide bond, has been analyzed in detail (Cetina et al., 2003).
- Conformational Analysis in Derivatives and Peptides : The conformation of the 1-aminocyclohexane-1-carboxylic acid residue in simple derivatives and peptides has been extensively studied, revealing insights into its potentially helical conformations (Valle et al., 1988).
Synthesis of Derivatives and Analogues
- Synthesis of α-Hydroxy Carboxylic Acids : This compound has been instrumental in developing methods for synthesizing α-hydroxy carboxylic acids from corresponding α-amino acids (Stuhr-Hansen et al., 2014).
- Preparation of Specific Derivatives : Studies have focused on the preparation of specific derivatives, such as 2-(2-((6-chlorohexyl)oxy)ethoxy) ethanamine, demonstrating its versatility in organic synthesis (Zhong-Qian Wu, 2011).
Use in Acylation and Protection
- Acylating Agent for Amines : It has been used as an acylating agent, particularly for amino acids or amines, showing faster reaction rates compared to other agents and retaining acylation ability even in acidic solutions (Harris & Wilson, 2009).
- Cycloaddition Reactions : Its role in cycloaddition reactions, particularly in the formation of hydroxymethyl cyclohexenone, has been explored, highlighting its application in complex organic reactions (Kozmin et al., 2003).
Mechanism of Action
Target of Action
Similar compounds have been used as reactants for the synthesis of various inhibitors .
Mode of Action
The mode of action of 1-{[(Tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid involves several steps. The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide . This is followed by methanolysis of the silyl ester to the carbamic acid . The final step is decarboxylation to the amine .
Biochemical Pathways
It’s known that similar compounds participate in reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
Similar compounds have been used as reactants for the synthesis of various inhibitors, suggesting potential roles in modulating cellular signaling pathways .
Properties
IUPAC Name |
4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(17)13-12(9(15)16)6-4-8(14)5-7-12/h8,14H,4-7H2,1-3H3,(H,13,17)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBVVUBYEBFRKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC(CC1)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370379 |
Source
|
Record name | 1-[(tert-Butoxycarbonyl)amino]-4-hydroxycyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
369403-08-7 |
Source
|
Record name | 1-[(tert-Butoxycarbonyl)amino]-4-hydroxycyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Amino-4-hydroxycylclohexane-1-carboxylic acid, N-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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